![molecular formula C24H29NO B10856515 3-((1R,5S,9S)-2-Phenethyl-9-vinyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol](/img/structure/B10856515.png)
3-((1R,5S,9S)-2-Phenethyl-9-vinyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DC-1-76.1 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of DC-1-76.1 typically involves a series of well-defined chemical reactions. The most common synthetic route includes the reaction of a halogen-substituted hydrocarbon with an electropositive metal. This process often involves metathesis reactions, where the halogen is replaced by the metal, forming the desired compound . The reaction conditions usually require controlled temperatures and the presence of specific solvents to ensure the desired product’s purity and yield.
Industrial Production Methods: In an industrial setting, the production of DC-1-76.1 is scaled up using similar synthetic routes but with optimized conditions to maximize efficiency and minimize costs. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
化学反应分析
Types of Reactions: DC-1-76.1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in the reactions involving DC-1-76.1 include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of DC-1-76.1 depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions typically result in the replacement of specific functional groups with new ones, leading to a variety of derivative compounds.
科学研究应用
DC-1-76.1 has a wide range of applications in scientific research. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology, it serves as a tool for studying cellular processes and interactions. In medicine, DC-1-76.1 is investigated for its potential therapeutic effects, particularly in cancer treatment and immunotherapy . Industrially, the compound is used in the production of advanced materials and as a catalyst in various chemical processes .
作用机制
The mechanism of action of DC-1-76.1 involves its interaction with specific molecular targets and pathways within cells. The compound is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular functions. For example, in cancer cells, DC-1-76.1 may inhibit the activity of key signaling pathways, thereby reducing cell proliferation and inducing apoptosis . The exact molecular targets and pathways involved vary depending on the specific application and context.
相似化合物的比较
DC-1-76.1 is often compared with other similar compounds to highlight its unique properties and advantages. Similar compounds include DC-1-75.1, DC-1-77.1, and DC-1-78.1. Compared to these compounds, DC-1-76.1 exhibits higher stability and reactivity, making it more suitable for certain applications. Additionally, its unique chemical structure allows for more versatile modifications and functionalizations, further enhancing its utility in various fields .
Conclusion
DC-1-761 is a versatile and valuable compound with a wide range of applications in scientific research and industry Its unique properties, including stability and reactivity, make it a subject of significant interest
属性
分子式 |
C24H29NO |
|---|---|
分子量 |
347.5 g/mol |
IUPAC 名称 |
3-[(1R,5S,9S)-9-ethenyl-2-(2-phenylethyl)-2-azabicyclo[3.3.1]nonan-5-yl]phenol |
InChI |
InChI=1S/C24H29NO/c1-2-22-23-12-7-14-24(22,20-10-6-11-21(26)18-20)15-17-25(23)16-13-19-8-4-3-5-9-19/h2-6,8-11,18,22-23,26H,1,7,12-17H2/t22-,23-,24-/m1/s1 |
InChI 键 |
VYLFPTUCOJRQKZ-WXFUMESZSA-N |
手性 SMILES |
C=C[C@@H]1[C@H]2CCC[C@@]1(CCN2CCC3=CC=CC=C3)C4=CC(=CC=C4)O |
规范 SMILES |
C=CC1C2CCCC1(CCN2CCC3=CC=CC=C3)C4=CC(=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



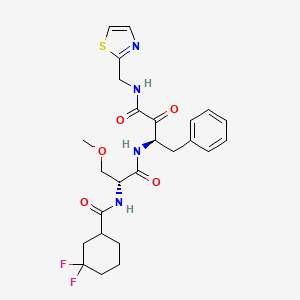
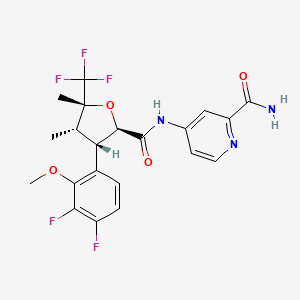
![2-(4-Fluorobenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B10856438.png)

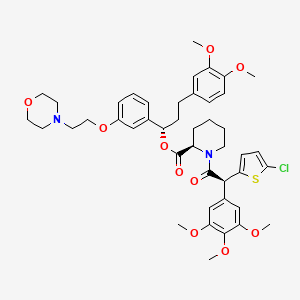
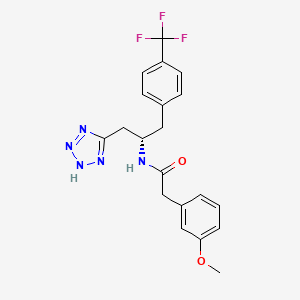
![(3R)-3-[6-[2-cyano-3-[[ethyl(methyl)sulfamoyl]amino]-6-fluorophenoxy]-4-oxoquinazolin-3-yl]-8-[2-[1-[3-(2,4-dioxo-1,3-diazinan-1-yl)-5-fluoro-1-methylindazol-6-yl]-4-hydroxypiperidin-4-yl]acetyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B10856450.png)
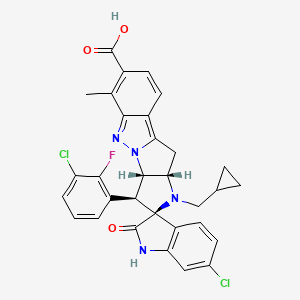
![(2S)-N-(6,7-Dihydro[1,4]dioxino[2,3-f]benzothiazol-2-yl)-1-(methylsulfonyl)-2-piperidinecarboxamide](/img/structure/B10856469.png)
![2,3-dimethyl-3-N-(2-pyridin-4-ylpyrido[3,4-d]pyrimidin-4-yl)butane-2,3-diamine](/img/structure/B10856477.png)
![2-(5-chloro-2,4-dimethoxyphenyl)-7-(4-dimethoxyphosphorylpiperazin-1-yl)imidazo[1,2-a]pyridine](/img/structure/B10856485.png)
![N-cyclopropyl-3-[4-[(2,4-difluorophenyl)methyl]piperidin-1-yl]-5-methylpyrido[3,4-b]pyrazin-2-amine](/img/structure/B10856497.png)
![[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]methyl N-[2-fluoro-5-(trifluoromethoxy)phenyl]carbamate](/img/structure/B10856510.png)
![4-[4-(2,4-difluorophenoxy)piperidin-1-yl]-5-[(2-methoxypyridine-3-carbonyl)amino]-N,N-dimethylpyridine-2-carboxamide](/img/structure/B10856513.png)